![molecular formula C21H25N7O B560415 VPS34 inhibitor 1 CAS No. 1383716-46-8](/img/structure/B560415.png)
VPS34 inhibitor 1
Overview
Description
VPS34 inhibitor 1, also known as Compound 19 or PIK-III analogue, is a potent and selective inhibitor of VPS34 . It inhibits the phosphorylation of phosphatidylinositol (PtdIns) by recombinant insect cell expressed Vps34-Vps15 complex with an IC50 of 25 nM . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .
Chemical Reactions Analysis
VPS34 inhibitor 1 inhibits the phosphorylation of PtdIns by recombinant insect cell expressed Vps34-Vps15 complex . It can suppress SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs .
Scientific Research Applications
Cancer Immunotherapy Enhancement
VPS34 inhibitor 1 (Vps34i) has been shown to reprogram cold tumors into hot inflamed ones, which are more susceptible to immunotherapy. This is achieved by inducing STAT1 and IRF7, leading to the up-regulation of CCL5 and CXCL10, thus enhancing the efficacy of anti–PD-L1/PD-1 blockade in melanoma and colorectal cancer (CRC) and prolonging mice survival .
Apoptosis Induction in Acute Myeloid Leukemia (AML)
Specific inhibition of VPS34 using VPS34-IN1 induces apoptosis in AML cells without affecting normal CD34+ hematopoietic cells, suggesting a therapeutic potential for AML treatment .
Tumor Growth Inhibition
Both genetic and pharmacological inhibition of Vps34 kinase activity using specific inhibitors like SB02024 or SAR405 (Vps34i) have been observed to decrease tumor growth and improve survival in multiple tumor models. This is attributed to the induction of infiltration of NK, CD8+, and CD4+ T effector cells in melanoma and CRC tumors .
Mechanism of Action
VPS34 inhibitor 1 works by inhibiting the class III Vps34 PI3K . It suppresses SGK3 activation by reducing PtdIns (3)P levels via lowering phosphorylation of T-loop and hydrophobic motifs . This inhibition of Vps34 leads to a rapid dose-dependent dispersal of a specific PtdIns (3)P-binding probe from endosome membranes .
Safety and Hazards
properties
IUPAC Name |
1-[[4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-yl]amino]-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-21(2,29)13-25-19-24-12-16(18(28-19)11-14-3-4-14)17-7-10-23-20(27-17)26-15-5-8-22-9-6-15/h5-10,12,14,29H,3-4,11,13H2,1-2H3,(H,24,25,28)(H,22,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTIGGCBXFIZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC=NC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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